molecular formula C14H27NO B2482527 (1-Cyclooctylpiperidin-3-yl)methanol CAS No. 415970-17-1

(1-Cyclooctylpiperidin-3-yl)methanol

Cat. No.: B2482527
CAS No.: 415970-17-1
M. Wt: 225.376
InChI Key: HBLUPFRJLFZUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Cyclooctylpiperidin-3-yl)methanol is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity. The compound features a cyclooctyl group attached to the piperidine ring, with a methanol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclooctylpiperidin-3-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Cyclooctyl Group: This step may involve the alkylation of the piperidine ring with a cyclooctyl halide under basic conditions.

    Addition of the Methanol Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclooctylpiperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.

    Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various reagents can be used for substitution reactions, including halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield an aldehyde or carboxylic acid, while reduction may produce different alcohols or hydrocarbons.

Scientific Research Applications

(1-Cyclooctylpiperidin-3-yl)methanol may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclooctylpiperidin-3-yl)methanol would depend on its specific interactions with biological targets. This may involve binding to receptors, enzymes, or other molecular targets, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog without the cyclooctyl and methanol groups.

    Cyclooctylamine: Contains the cyclooctyl group but lacks the piperidine ring.

    Methanol Derivatives: Compounds with similar methanol functional groups.

Uniqueness

(1-Cyclooctylpiperidin-3-yl)methanol is unique due to the combination of the cyclooctyl group, piperidine ring, and methanol group, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(1-cyclooctylpiperidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c16-12-13-7-6-10-15(11-13)14-8-4-2-1-3-5-9-14/h13-14,16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLUPFRJLFZUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCCC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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